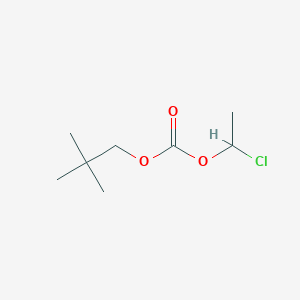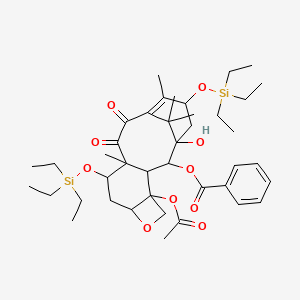
7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,13-Bis-O-(trietilsilil)-10-desacetil-10-oxo Baccatin III: es un compuesto orgánico complejo con la fórmula molecular C41H64O10Si2. Es un derivado de la Baccatin III, que es un precursor del conocido fármaco anticancerígeno, paclitaxel.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 7,13-Bis-O-(trietilsilil)-10-desacetil-10-oxo Baccatin III generalmente implica múltiples pasos, comenzando desde la Baccatin III. El proceso incluye la protección de los grupos hidroxilo con grupos trietilsilil y la desacetilación y oxidación selectivas en posiciones específicas. Los reactivos comunes utilizados en estas reacciones incluyen cloruro de trietilsilil, piridina y agentes oxidantes como el periodinano de Dess-Martin.
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para rendimiento y pureza, a menudo involucrando técnicas avanzadas como la cromatografía para la purificación y la cromatografía líquida de alta resolución (HPLC) para el control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo.
Reducción: Las reacciones de reducción se pueden realizar para modificar el grupo cetona.
Sustitución: Los grupos trietilsilil pueden ser sustituidos por otros grupos protectores o grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Peridinano de Dess-Martin, clorocromato de piridinio (PCC).
Reducción: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4).
Sustitución: Cloruro de trietilsilil, fluoruro de tetrabutilamonio (TBAF).
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química: En química, 7,13-Bis-O-(trietilsilil)-10-desacetil-10-oxo Baccatin III se utiliza como intermedio en la síntesis de moléculas más complejas, incluidos posibles productos farmacéuticos.
Biología: En la investigación biológica, este compuesto se estudia por sus interacciones con diversas enzimas y proteínas, proporcionando información sobre sus posibles aplicaciones terapéuticas.
Medicina: La estructura del compuesto está estrechamente relacionada con el paclitaxel, lo que lo convierte en un tema valioso de estudio para desarrollar nuevos fármacos contra el cáncer. Los investigadores investigan su eficacia y mecanismo de acción en el tratamiento del cáncer.
Industria: En la industria farmacéutica, este compuesto se utiliza en el desarrollo y producción de nuevos medicamentos. Su estructura única permite la exploración de nuevos agentes terapéuticos.
Mecanismo De Acción
El mecanismo de acción de 7,13-Bis-O-(trietilsilil)-10-desacetil-10-oxo Baccatin III implica su interacción con los microtúbulos, similar al paclitaxel. Se une a la subunidad β-tubulina de los microtúbulos, estabilizándolos e impidiendo su despolimerización. Esta acción interrumpe la función normal de los microtúbulos en la división celular, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares:
Baccatin III: El compuesto original, utilizado como precursor en la síntesis de paclitaxel.
Paclitaxel: Un fármaco anticancerígeno conocido con un mecanismo de acción similar.
Docetaxel: Otro fármaco anticancerígeno con similitudes estructurales con el paclitaxel.
Singularidad: 7,13-Bis-O-(trietilsilil)-10-desacetil-10-oxo Baccatin III es único debido a sus modificaciones específicas, que proporcionan propiedades químicas distintas y posibles aplicaciones terapéuticas. Sus grupos trietilsilil ofrecen protección durante la síntesis, lo que permite reacciones selectivas que no son posibles con el compuesto original.
Propiedades
IUPAC Name |
[4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62O10Si2/c1-12-52(13-2,14-3)50-29-24-41(46)36(48-37(45)28-21-19-18-20-22-28)34-39(11,35(44)33(43)32(26(29)7)38(41,9)10)30(51-53(15-4,16-5)17-6)23-31-40(34,25-47-31)49-27(8)42/h18-22,29-31,34,36,46H,12-17,23-25H2,1-11H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJAFORIYQRETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(=O)C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62O10Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

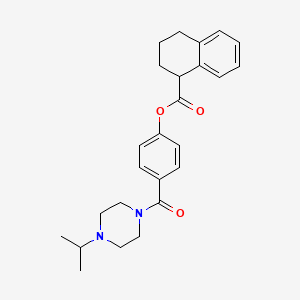
![4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol](/img/structure/B12292762.png)
![[(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292769.png)


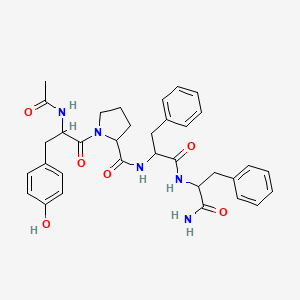
![Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate](/img/structure/B12292799.png)
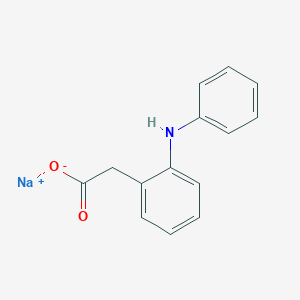
![[6-(2-Thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate](/img/structure/B12292806.png)
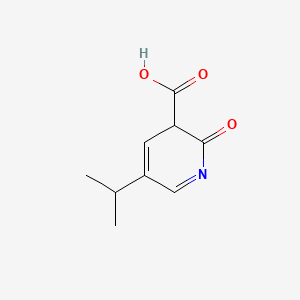
![8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B12292818.png)
